![molecular formula C7H6F3NO B1285430 5-Amino-2-trifluoromethyl-phenol CAS No. 106877-47-8](/img/structure/B1285430.png)
5-Amino-2-trifluoromethyl-phenol
Overview
Description
5-Amino-2-trifluoromethyl-phenol is a chemical compound with the molecular formula C7H6F3NO . It has a molecular weight of 177.12 g/mol .
Synthesis Analysis
The synthesis of 5-Amino-2-trifluoromethyl-phenol involves various methods . One of the key intermediates for the synthesis of this compound is 2-chloro-5-(trifluoromethyl)pyridine .Molecular Structure Analysis
The molecular structure of 5-Amino-2-trifluoromethyl-phenol consists of a phenol group attached to an amino group and a trifluoromethyl group . The InChI representation of the molecule isInChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3,12H,11H2
. Chemical Reactions Analysis
The specific chemical reactions involving 5-Amino-2-trifluoromethyl-phenol are not well-documented in the literature .Physical And Chemical Properties Analysis
5-Amino-2-trifluoromethyl-phenol is a solid at room temperature . It has a molecular weight of 177.12 g/mol, a topological polar surface area of 46.2 Ų, and a complexity of 159 .Scientific Research Applications
Chemical Synthesis
5-Amino-2-trifluoromethyl-phenol is often used in chemical synthesis . Its unique structure and properties make it a valuable component in the creation of various compounds .
Creation of Azaindoles
This compound has been employed in a convenient, one-pot, synthesis of azaindoles . Azaindoles are a type of organic compound that have various applications in medicinal chemistry due to their bioactive properties .
Drug Development
The trifluoromethyl group, which is present in 5-Amino-2-trifluoromethyl-phenol, is a common feature in many FDA-approved drugs . This group can enhance the drug’s metabolic stability and bioavailability .
Treatment of Migraines
Research has suggested that compounds containing the trifluoromethyl group can be effective in treating migraines . During a migraine attack, levels of CGRP rise in the cranial circulation, and CGRP has been shown to cause migraine-like headaches .
Treatment of Hereditary Angioedema
Berotralstat, a drug used to treat hereditary angioedema, contains a trifluoromethyl group . Hereditary angioedema is a rare condition resulting from a mutation in the SERPING1 gene, which causes significant inflammation .
Material Science
In material science, 5-Amino-2-trifluoromethyl-phenol could potentially be used in the development of new materials due to its unique chemical properties .
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura (sm) coupling reactions . In these reactions, the compound may act as a nucleophilic organoboron reagent, undergoing transmetalation with palladium (II) complexes .
Biochemical Pathways
Its involvement in sm coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Result of Action
It’s known that the compound is toxic to the human body and can be absorbed through the respiratory tract, resulting in methemoglobinemia and toxic encephalopathy .
Action Environment
It’s known that the compound is toxic and caution should be taken in industrial production environments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-2-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRBJHMNHMESFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300635 | |
Record name | 5-Amino-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-trifluoromethyl-phenol | |
CAS RN |
106877-47-8 | |
Record name | 5-Amino-2-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106877-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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